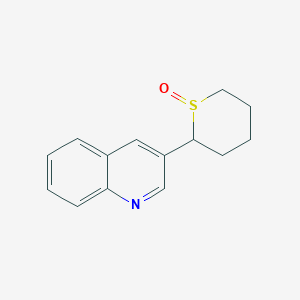
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- is a complex heterocyclic compound that combines the structural features of quinoline and tetrahydrothiopyran. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its wide range of applications in medicinal and industrial chemistry . The addition of the tetrahydro-1-oxido-2H-thiopyran moiety introduces unique chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)-, can be achieved through various methods. Traditional synthetic routes include the Skraup, Doebner-Von Miller, and Friedländer reactions . These methods often involve the use of anilines and aldehydes under acidic conditions to form the quinoline ring.
Recent advances have introduced greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For instance, the use of phosphotungstic acid as a catalyst in a one-pot reaction has been reported to efficiently produce quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the development of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- involves its interaction with various molecular targets. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of pathogens. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Tetrahydroquinoline: Lacks the thiopyran moiety but shares the hydrogenated quinoline ring.
Thiopyranoquinoline: Contains a fused thiopyran ring but differs in oxidation state and substitution pattern.
Uniqueness
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- is unique due to the presence of both quinoline and tetrahydrothiopyran moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and potential therapeutic uses .
Properties
CAS No. |
89544-17-2 |
|---|---|
Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
2-quinolin-3-ylthiane 1-oxide |
InChI |
InChI=1S/C14H15NOS/c16-17-8-4-3-7-14(17)12-9-11-5-1-2-6-13(11)15-10-12/h1-2,5-6,9-10,14H,3-4,7-8H2 |
InChI Key |
RBQCMEPOYAPQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)C(C1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















